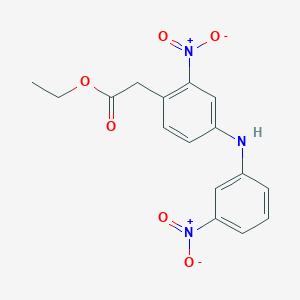
Ethyl 2-(2-nitro-4-((3-nitrophenyl)amino)phenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-nitro-4-((3-nitrophenyl)amino)phenyl)acetate is an organic compound that belongs to the class of nitroaromatic esters. This compound is characterized by the presence of nitro groups and an ester functional group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-nitro-4-((3-nitrophenyl)amino)phenyl)acetate typically involves the nitration of aniline derivatives followed by esterification. One common method includes the nitration of 3-nitroaniline to form 2-nitro-4-((3-nitrophenyl)amino)benzoic acid, which is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration and esterification processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-nitro-4-((3-nitrophenyl)amino)phenyl)acetate undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine), sulfuric acid.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: 2-amino-4-((3-aminophenyl)amino)phenyl)acetate.
Substitution: Halogenated or sulfonated derivatives.
Hydrolysis: 2-(2-nitro-4-((3-nitrophenyl)amino)phenyl)acetic acid.
Scientific Research Applications
Ethyl 2-(2-nitro-4-((3-nitrophenyl)amino)phenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-nitro-4-((3-nitrophenyl)amino)phenyl)acetate involves its interaction with biological molecules through its nitro and ester functional groups. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with molecular targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate: An intermediate used in the synthesis of pharmaceutical compounds.
5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile: A compound with similar nitro and amino functional groups.
Uniqueness
Ethyl 2-(2-nitro-4-((3-nitrophenyl)amino)phenyl)acetate is unique due to its specific arrangement of nitro and ester groups, which confer distinct chemical reactivity and biological activity. Its structural features make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C16H15N3O6 |
|---|---|
Molecular Weight |
345.31 g/mol |
IUPAC Name |
ethyl 2-[2-nitro-4-(3-nitroanilino)phenyl]acetate |
InChI |
InChI=1S/C16H15N3O6/c1-2-25-16(20)8-11-6-7-13(10-15(11)19(23)24)17-12-4-3-5-14(9-12)18(21)22/h3-7,9-10,17H,2,8H2,1H3 |
InChI Key |
WXAHMSXRJCLXPA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1)NC2=CC(=CC=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















